molecular formula C24H29NO7 B4151295 6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B4151295
M. Wt: 443.5 g/mol
InChI Key: QNONCVJEOYXUBE-UHFFFAOYSA-N
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Description

6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the isopropyl, methyl, hydroxy, and methoxy groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Isoquinoline derivatives: Structurally related compounds with an isoquinoline core.

    Phenyl derivatives: Compounds with similar phenyl groups but different functional groups.

Uniqueness

6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-O-methyl 3-O-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO7/c1-11(2)32-24(29)19-13(4)25-15-9-12(3)18(23(28)31-6)22(27)21(15)20(19)14-7-8-16(26)17(10-14)30-5/h7-8,10-12,18,20,25-26H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNONCVJEOYXUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC(=C(C=C3)O)OC)C(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 2
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6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
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6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 5
6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
6-Methyl 3-propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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